molecular formula C21H19NO2 B2490898 N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide CAS No. 923506-89-2

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2490898
CAS No.: 923506-89-2
M. Wt: 317.388
InChI Key: SSOZFQBHYMZXLJ-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 1,2-dihydroacenaphthylene with 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential use in drug discovery and development due to its unique structural features.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The acenaphthylene moiety and methoxyphenyl group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-hydroxyphenyl)acetamide: Similar structure with a hydroxy group instead of a methoxy group.

    N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-chlorophenyl)acetamide: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, solubility, and biological activity. The methoxy group can also affect the compound’s interaction with molecular targets, potentially leading to different biological effects compared to its analogs.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-24-17-10-5-14(6-11-17)13-20(23)22-19-12-9-16-8-7-15-3-2-4-18(19)21(15)16/h2-6,9-12H,7-8,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOZFQBHYMZXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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